

# Sabizabulin patient-derived xenograft PDX model

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Introduction to Sabizabulin and PDX Models

**Sabizabulin** (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical taxane toxicities like severe neutropenia and neuropathy [1] [2].

**Patient-Derived Xenograft (PDX) Models** are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity, microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them highly predictive for preclinical drug evaluation [3].

## Efficacy of Sabizabulin in HER2+ Breast Cancer PDX Models

The following table summarizes key preclinical efficacy data for **Sabizabulin** from a study investigating HER2+ breast cancer [1] [4] [5]:

| Evaluation Type                      | Model System                                                                      | Treatment Details                | Key Findings                                                                                                                                    |
|--------------------------------------|-----------------------------------------------------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| In Vitro                             | HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1)                      | Low nanomolar concentrations [1] | Inhibited proliferation (low nM IC50), induced apoptosis, inhibited clonogenicity [1]. Synergy with lapatinib in lapatinib-resistant cells [1]. |
| In Vivo - Primary Tumor Growth       | BT474 (ER+/PR+/HER2+) cell-derived xenografts [1]                                 | Oral Sabizabulin [1]             | Significant inhibition of primary tumor growth [1].                                                                                             |
| In Vivo - Primary Tumor & Metastasis | HCI-12 (ER-/PR-/HER2+) Metastatic PDX model [1]                                   | Oral Sabizabulin [1]             | Suppressed primary tumor growth and inhibited lung metastasis; efficacy comparable to paclitaxel [1].                                           |
| In Vivo - Safety Profile             | Preclinical models (mice, rats, dogs) and Phase Ib/II clinical trial in mCRPC [2] | Efficacious doses [2]            | No observed neurotoxicity or neutropenia. Common AEs (Grade 1-2): diarrhea, fatigue. No dose-limiting toxicity defined up to 81 mg [2].         |

## Detailed Experimental Protocol: PDX Model Study of Sabizabulin

This protocol outlines the key methodologies from a published study on **Sabizabulin** in a HER2+ PDX model [1].

### PDX Model Generation and Maintenance

- **Source Tissue:** HCI-12 PDX tumor fragments from a HER2+ (ER-/PR-) breast cancer [1].
- **Host Mice:** Female NOD-SCID-Gamma (NSG) mice [1].
- **Engraftment:** Tumor fragments are surgically implanted into the mammary fat pad (orthotopic) or subcutaneously [1] [3].

- **Passaging:** When tumors reach 1-2 cm<sup>3</sup>, they are aseptically harvested and re-implanted into new recipient mice to expand the model. The third generation (F3) or later is typically used for drug treatment studies [3].

## In Vivo Drug Efficacy Study Design

- **Randomization:** When PDX tumors reach a predetermined volume (e.g., 100-200 mm<sup>3</sup>), tumor-bearing mice are randomized into treatment and control groups. The PDXNet consortium recommends using at least 5-7 mice per group for statistical power [6].
- **Dosing:**
  - **Sabizabulin:** Administered orally. The specific dose used in the HCI-12 study is not provided in the abstract, but in vivo studies often use doses previously shown to be effective in other models (e.g., in a prostate cancer Phase Ib/II trial, 63 mg/day was the recommended Phase II dose) [1] [2].
  - **Control/Comparator:** Typically a vehicle control and often a standard-of-care drug like paclitaxel for comparison [1].
- **Study Duration:** Treatment should continue long enough for control tumors to undergo at least two volume doublings [6].

## Endpoint Analysis

- **Tumor Volume Measurement:** Tumors are measured 2-3 times per week using calipers. Tumor volume is calculated as  $(\text{length} \times \text{width}^2) / 2$  [6] [3].
- **Metastasis Assessment:** In metastatic models like HCI-12, lungs are collected at endpoint and examined for metastatic nodules, often using histology or bioluminescent imaging if cancer cells are tagged [1].
- **Pharmacodynamic/Mechanistic Analysis:** Excised tumors can be analyzed via immunohistochemistry (IHC) or immunoblotting for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67) [1].

The workflow for this protocol can be visualized as follows:



[Click to download full resolution via product page](#)

## Consensus Recommendations for PDX Data Analysis

The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies [6]. The following table compares these key metrics:

| Metric | Formula/Definition | Application & Advantage |
|--------|--------------------|-------------------------|
|--------|--------------------|-------------------------|

| **Tumor Growth Inhibition (TGI)** |  $TGI = (1 - (\Delta T / \Delta C)) \times 100$   $\Delta T$  and  $\Delta C$  are the change in volume of treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | **Best Average Response (BAR)** | The largest TGI value observed at any measured timepoint during the study [6]. | Identifies the peak treatment effect. | | **Treatment-to-Control (T/C) Ratio** |  $T/C = (\text{Median final tumor volume of Treated} / \text{Median final tumor volume of Control}) \times 100$  [6]. | Simple snapshot of activity at study endpoint. | | **RECIST 1.1 Criteria (Preclinical Adaptation)** | Classifies response into categories (Complete Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical findings with clinical trial endpoints for better translation. |

The relationship between **Sabizabulin**'s mechanism and its biological effects is summarized below:



[Click to download full resolution via product page](#)

## Application Notes for Researchers

- **Model Selection:** For HER2+ breast cancer studies, the HCl-12 model is particularly valuable as it is a metastatic, treatment-naïve PDX that is ER-/PR-/HER2+, representing an aggressive subtype [1].
- **Advantages over Taxanes:** **Sabizabulin**'s oral bioavailability and favorable toxicity profile distinguish it from taxanes. Its ability to overcome P-gp-mediated resistance makes it a strong candidate for treating taxane-resistant cancers [1] [2].
- **Synergistic Potential:** The observed synergy between **Sabizabulin** and the tyrosine kinase inhibitor lapatinib in HER2+ models suggests that combination therapies are a promising area for future investigation [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. , a Potent Orally Bioavailable Colchicine Binding Site... Sabizabulin [pmc.ncbi.nlm.nih.gov]
2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
3. Patient-derived xenograft ( PDX ) models , applications and challenges... [translational-medicine.biomedcentral.com]
4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding ... [pubmed.ncbi.nlm.nih.gov]
5. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [mdpi.com]
6. Assessment of Patient-Derived Xenograft Growth and ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sabizabulin patient-derived xenograft PDX model]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516751#sabizabulin-patient-derived-xenograft-pdx-model>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)